Z-Val-Trp-OMe

概要

説明

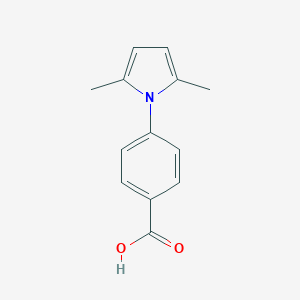

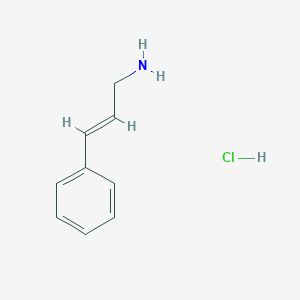

Z-Val-Trp-OMe, also known as this compound, is a useful research compound. Its molecular formula is C25H29N3O5 and its molecular weight is 451.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Reduction of Myocardial Reperfusion Injury

Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk), a related compound, has been shown to reduce myocardial reperfusion injury in vivo by attenuating cardiomyocyte apoptosis within the ischemic area at risk. This was demonstrated in a study where Sprague-Dawley rats were subjected to coronary occlusion followed by reperfusion, showing that ZVAD-fmk effectively reduced the infarct size and the count of apoptotic cardiomyocytes (Yaoita et al., 1998).

2. Silver Nanoparticle Engineering via Oligovaline Organogels

L-Valine-based oligopeptides, similar in structure to Z-Val-Trp-OMe, have been used in the engineering of silver nanoparticles within organogels. The study demonstrated the influence of oligopeptide structure on the shape and size of silver nanoparticles, highlighting the importance of specific amino acid sequences in nanomaterial engineering (Mantion et al., 2008).

3. Inhibition of Thiol Proteinases

Analogues of this compound have been studied as inhibitors of thiol proteinases. Compounds such as Z-Gln-Val-Val-OMe were found to exhibit inhibitory activity on enzymes like papain and cathepsin B, indicating their potential use in biochemical studies and therapeutic applications (Teno et al., 1987).

4. Angiotensin I-Converting Enzyme Inhibitory Activity

This compound and related peptides have been investigated for their ability to inhibit angiotensin I-converting enzyme, which is crucial in regulating blood pressure. The study identified specific peptide sequences that exhibit significant inhibitory activity, suggesting potential applications in hypertension management (Maruyama et al., 1987).

5. HPLC Racemization Test with Fluorescence Detection

This compound has been used in high-performance liquid chromatography (HPLC) tests to monitor racemization during peptide synthesis. This application is vital in ensuring the integrity and efficacy of peptide-based pharmaceuticals (Griehl et al., 1994).

6. Prevention of Bacterial Translocation in Intestinal Transplantation

In a study related to intestinal transplantation, Z-Val-Ala-Asp(Ome)-fluoromethylketone (a compound structurally related to this compound) was used to minimize bacterial translocation. This is significant in reducing the incidence of infections post-transplantation (Azuara et al., 2004).

7. Insect Attractant and Repellent Activities

Derivatives of this compound have been synthesized and tested for their attractant and repellent activities for insects like Aedes aegypti (mosquito) and Blattella germanica (cockroach), indicating potential applications in pest control (Okada et al., 1984).

Safety and Hazards

作用機序

Target of Action

Z-Val-Trp-OMe is a peptide compound . The primary target of this compound is Cathepsin B (CTSB) . Cathepsin B is a thiol protease believed to participate in intracellular degradation and turnover of proteins . It is involved in several diseases, making it a promising therapeutic target .

Biochemical Pathways

This compound, being a peptide compound, may be involved in various biochemical pathways. One such pathway could be the tryptophan metabolism pathway . Tryptophan, an essential amino acid, undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . .

Pharmacokinetics

It is known that peptide compounds like this compound can exhibit excellent cell penetrability, stability, thermostability, and drug-like properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given its target, cathepsin b, it may influence intracellular protein degradation and turnover . This could potentially affect various cellular processes and functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It should be handled in accordance with good industrial hygiene and safety practice . These factors can significantly impact the compound’s action and efficacy.

生化学分析

Molecular Mechanism

It is known that peptides can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Z-Val-Trp-OMe has a purity of ≥98% and can be stored in a -20°C freezer for up to three years .

特性

IUPAC Name |

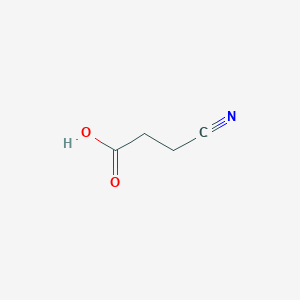

methyl (2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCXBLPYMWJNTF-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)